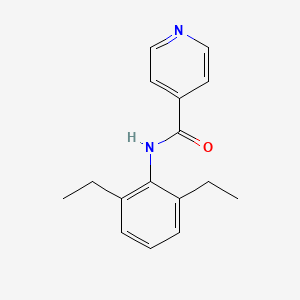

N-(2,6-diethylphenyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

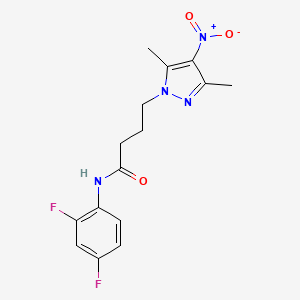

Synthesis Analysis

Synthesis methods for compounds related to N-(2,6-diethylphenyl)isonicotinamide often involve nucleophilic substitution reactions, coupling reactions, or the use of isonicotinoyl chloride with various amines. For example, N-(2-nitroxyethyl)isonicotinamide was synthesized by reacting isonicotinoyl chloride with 2-nitroxyethylamine (Fedorov et al., 2001). This method could potentially be adapted for synthesizing N-(2,6-diethylphenyl)isonicotinamide by using appropriate diethylphenylamine derivatives.

Molecular Structure Analysis

The molecular structure of isonicotinamide derivatives is typically characterized using techniques such as X-ray diffraction analysis. These studies reveal the spatial arrangement of atoms within the molecule and the nature of its bonding interactions. For instance, the structure of N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2 was established, showcasing the potential for detailed structural analysis in compounds of this nature (Fedorov et al., 2001).

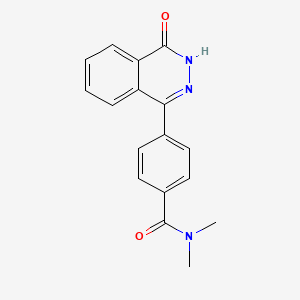

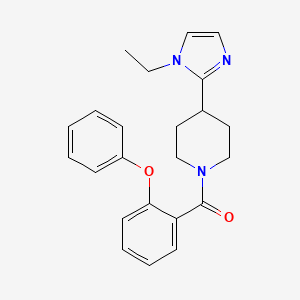

Chemical Reactions and Properties

Isonicotinamide derivatives participate in various chemical reactions, forming complexes with metals or undergoing transformations that alter their molecular structure and properties. The reactivity of these compounds often depends on the nature of the substituents attached to the isonicotinamide core. The synthesis and characterization of complexes, such as those with PdCl2 and PtCl2, demonstrate the chemical versatility of isonicotinamide derivatives (Fedorov et al., 2001).

Safety and Hazards

The safety data sheet for a related compound, N-(2,6-Dimethylphenyl)chloroacetamide, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

N-(2,6-diethylphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-3-12-6-5-7-13(4-2)15(12)18-16(19)14-8-10-17-11-9-14/h5-11H,3-4H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCWLIXFYUOSRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-diethylphenyl)pyridine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-ethylpiperidin-1-yl)carbonyl]-N-(isoxazol-3-ylmethyl)benzenesulfonamide](/img/structure/B5640204.png)

![2-(2-thienyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5640215.png)

![4-(2-{4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5640223.png)

![ethyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5640224.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5640236.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B5640247.png)

![3-(4-methylphenyl)-N-{2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5640253.png)